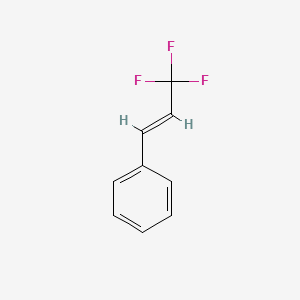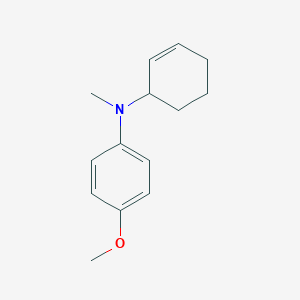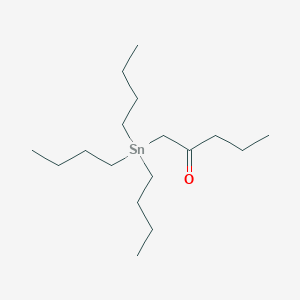
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol is an organic compound characterized by a cyclohexene ring, two phenyl groups, and a hydroxyl group attached to a propan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol typically involves the reaction of cyclohexene with diphenylmethanol under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the cyclohexene to the diphenylmethanol, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of brominated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.
Diphenylmethanol: Contains two phenyl groups and a hydroxyl group but lacks the cyclohexene ring.
Cyclohex-1-en-1-ylpropionates: Compounds with a similar cyclohexene ring structure but different functional groups.
Uniqueness
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol is unique due to its combination of a cyclohexene ring, two phenyl groups, and a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C21H24O |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-(cyclohexen-1-yl)-2,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H24O/c22-17-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h2-3,6-10,12-15,22H,1,4-5,11,16-17H2 |
Clave InChI |
HSPTVBLKXHAKNR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CC(CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)




![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)

![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)

